4-Chloro-5-hydroxyindole-3-acetic acid is a chemical compound that belongs to the indole family, characterized by its unique halogenation and hydroxylation patterns. This compound is particularly significant in both biological and chemical contexts, serving as a precursor in the synthesis of various organic molecules and playing a role in cellular signaling pathways.
This compound can be synthesized from various indole derivatives through several chemical reactions, including halogenation and hydroxylation. It is also recognized as a metabolite of serotonin, indicating its relevance in biochemical processes.
4-Chloro-5-hydroxyindole-3-acetic acid is classified as an indole derivative and a halogenated organic compound. Its molecular formula is , and it has a molecular weight of 225.63 g/mol. The compound's IUPAC name is 2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetic acid.
The synthesis of 4-Chloro-5-hydroxyindole-3-acetic acid typically involves the following methods:
The industrial production often utilizes biocatalytic approaches, where microbial fermentation processes convert indole into halogenated derivatives. This method is advantageous for producing complex organic molecules sustainably.
The molecular structure of 4-Chloro-5-hydroxyindole-3-acetic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI Key | DCXMCANOEDXDKF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2CC(=O)O)Cl)O |
4-Chloro-5-hydroxyindole-3-acetic acid undergoes several types of reactions:
The major products from these reactions include various halogenated and hydroxylated indole derivatives, which find applications in both biological and industrial fields.
The mechanism of action for 4-Chloro-5-hydroxyindole-3-acetic acid involves its interaction with various molecular targets within biological systems. It is primarily a product of serotonin metabolism, formed through oxidative deamination by monoamine oxidase. This process plays a crucial role in regulating neurotransmitter levels and influencing cellular signaling pathways related to growth and development.
4-Chloro-5-hydroxyindole-3-acetic acid is typically characterized by its solid state at room temperature, with solubility in polar solvents due to its carboxylic acid functional group.
The chemical properties include:
Relevant data indicates that this compound exhibits significant biological activity, particularly in plant growth regulation and potential therapeutic applications.
4-Chloro-5-hydroxyindole-3-acetic acid has diverse applications across multiple fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3